2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 391.5 g/mol. The compound features a pyridazine ring and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and biological activities. The compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves several steps:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
The molecular structure of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be represented using various notations:
InChI=1S/C22H21N3O2S/c1-27-18-9-4-7-17(14-18)19-11-12-21(24-23-19)28-15-22(26)25-13-5-8-16-6-2-3-10-20(16)25/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound is expected to undergo various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions (solvents, temperatures) would need to be referenced from organic chemistry literature.
The mechanism of action for 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Potential pathways could include:
Data on specific interactions would require experimental validation through pharmacological studies.
The physical and chemical properties of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one include:
Relevant data should be derived from experimental studies or material safety data sheets for precise handling guidelines.
The compound has potential applications in various scientific fields: